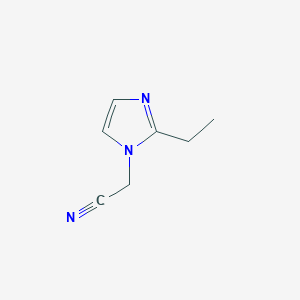

(2-ethyl-1H-imidazol-1-yl)acetonitrile

Descripción

BenchChem offers high-quality (2-ethyl-1H-imidazol-1-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-ethyl-1H-imidazol-1-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-ethylimidazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-2-7-9-4-6-10(7)5-3-8/h4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRTXXSRTQNWAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628817 | |

| Record name | (2-Ethyl-1H-imidazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119451-03-4 | |

| Record name | 2-Ethyl-1H-imidazole-1-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Ethyl-1H-imidazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

(2-Ethyl-1H-imidazol-1-yl)acetonitrile: A Technical Guide for Advanced Synthesis and Application

Abstract

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of multifunctional building blocks is essential for the efficient construction of complex molecular architectures. Among these, (2-ethyl-1H-imidazol-1-yl)acetonitrile has emerged as a synthon of considerable interest. Its structure uniquely combines the biologically significant imidazole ring, functionalized with an ethyl group that can modulate steric and electronic properties, with a reactive nitrile moiety. This technical guide provides an in-depth exploration of the chemical properties, synthesis, and characterization of this compound, offering field-proven insights for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthetic routes via N-alkylation, explore its reactivity, and contextualize its role in the construction of valuable heterocyclic systems and potential pharmaceutical agents.

Chemical Identity and Physicochemical Properties

(2-Ethyl-1H-imidazol-1-yl)acetonitrile is a derivative of imidazole, a core component in many biologically active molecules. The introduction of a 2-ethyl group and an N-acetonitrile substituent creates a versatile intermediate. While specific experimental data for this derivative is not widely published, its properties can be reliably predicted based on its structure and comparison with its well-documented parent compound, (1H-imidazol-1-yl)acetonitrile (CAS 98873-55-3)[1][2]. The ethyl group is expected to increase lipophilicity and slightly alter the electronic nature of the imidazole ring compared to the unsubstituted analog.

Table 1: Physicochemical Properties of (2-ethyl-1H-imidazol-1-yl)acetonitrile and its Parent Compound

| Property | (2-ethyl-1H-imidazol-1-yl)acetonitrile (Predicted/Calculated) | (1H-imidazol-1-yl)acetonitrile (Reference Data) | Data Source(s) |

| CAS Number | Not assigned / Not found in public databases | 98873-55-3 | [1][3] |

| Molecular Formula | C₇H₉N₃ | C₅H₅N₃ | [1][4] |

| Molecular Weight | 135.17 g/mol | 107.11 g/mol | [1][3][4] |

| Appearance | Predicted: White to light yellow solid or oil | White to Light yellow Solid/Crystal | [1][4] |

| Melting Point | Predicted: Lower than parent due to substituent | 54.0 to 58.0 °C | [1][4] |

| Boiling Point | Predicted: Higher than parent | 116-120 °C (at 0.35 Torr) | [1][4] |

| Solubility | Predicted: Soluble in polar organic solvents (DMSO, Methanol) | Slightly soluble in DMSO and Methanol | [1] |

| pKa (Predicted) | Predicted: ~5.5-6.0 | 5.63 ± 0.10 | [1] |

| InChI Key | Predicted: Varies from parent | ZPGCVVBPGQJSPX-UHFFFAOYSA-N | [1][2] |

Synthesis and Mechanistic Insights

The most reliable and scalable method for preparing (2-ethyl-1H-imidazol-1-yl)acetonitrile is through the direct N-alkylation of 2-ethylimidazole. This reaction proceeds via a classic bimolecular nucleophilic substitution (S(_N)2) mechanism.

Causality of Experimental Design

-

Choice of Starting Material: 2-Ethylimidazole is a commercially available and inexpensive starting material. Its N-H proton is weakly acidic and can be removed by a suitable base.

-

Choice of Alkylating Agent: Chloroacetonitrile or bromoacetonitrile are effective electrophiles. Bromoacetonitrile is often more reactive than its chloro-analogue, potentially leading to faster reaction times or higher yields.

-

Choice of Base: A strong, non-nucleophilic base is required to deprotonate the imidazole nitrogen without competing in the alkylation reaction. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the imidazole, forming the highly nucleophilic imidazolide anion and hydrogen gas, which drives the reaction forward. Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures or longer reaction times[5].

-

Choice of Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Acetonitrile (ACN) are ideal. They effectively solvate the cation of the base (e.g., Na⁺) but do not interfere with the nucleophilicity of the imidazolide anion.

Self-Validating Synthesis Protocol

This protocol has been adapted from established procedures for the synthesis of the parent compound, (1H-imidazol-1-yl)acetonitrile[1]. The inclusion of purification and comprehensive characterization steps ensures the identity and purity of the final product.

Materials:

-

2-Ethylimidazole

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Bromoacetonitrile

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 2-ethylimidazole (1.0 eq). Dissolve it in anhydrous THF.

-

Deprotonation: Under a nitrogen atmosphere, carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir at room temperature for 30-45 minutes. Expert Insight: The evolution of hydrogen gas will be observed. The reaction is complete when bubbling ceases. This step is critical for generating the imidazolide anion, the active nucleophile.

-

Alkylation: Cool the reaction mixture back to 0 °C. Slowly add a solution of bromoacetonitrile (1.05 eq) in anhydrous THF dropwise via the dropping funnel over 20 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. Expert Insight: The brine wash helps to remove residual water from the organic layer, improving the efficiency of the drying agent.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate.

-

Final Characterization (Self-Validation): Collect the pure fractions, concentrate under reduced pressure, and characterize the final product by ¹H NMR, ¹³C NMR, IR, and MS to confirm its identity and purity.

Visualization of Synthesis and Structure

dot digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123, fontname="Helvetica", fontsize=12, labelloc="t", label="Figure 1: Chemical Structure of (2-ethyl-1H-imidazol-1-yl)acetonitrile"]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=12];

} dot Caption: Chemical Structure of the target compound.

Spectroscopic and Analytical Characterization (Predicted)

Full characterization is a self-validating step to confirm the successful synthesis of the target molecule. The following tables outline the expected spectral data.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.0 - 7.2 | d (doublet) | 1H | H-5 (imidazole ring) | Proton on the imidazole ring, typically appears in the aromatic region. |

| ~ 6.8 - 7.0 | d (doublet) | 1H | H-4 (imidazole ring) | Second proton on the imidazole ring, coupled to H-5. |

| ~ 4.8 - 5.0 | s (singlet) | 2H | -CH₂-CN (acetonitrile) | Methylene protons adjacent to the nitrile group and the imidazole nitrogen. |

| ~ 2.7 - 2.9 | q (quartet) | 2H | -CH₂-CH₃ (ethyl group) | Methylene protons of the ethyl group, split by the adjacent methyl group. |

| ~ 1.2 - 1.4 | t (triplet) | 3H | -CH₂-CH₃ (ethyl group) | Methyl protons of the ethyl group, split by the adjacent methylene group. |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 148 - 152 | C-2 (imidazole ring) | Carbon bearing the ethyl group. |

| ~ 125 - 130 | C-5 (imidazole ring) | Imidazole ring carbon. |

| ~ 118 - 122 | C-4 (imidazole ring) | Imidazole ring carbon. |

| ~ 115 - 118 | -C≡N (nitrile) | Characteristic shift for a nitrile carbon. |

| ~ 35 - 40 | -CH₂-CN (acetonitrile) | Methylene carbon of the acetonitrile group. |

| ~ 20 - 25 | -CH₂-CH₃ (ethyl group) | Methylene carbon of the ethyl group. |

| ~ 12 - 15 | -CH₂-CH₃ (ethyl group) | Methyl carbon of the ethyl group. |

Table 4: Predicted Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 2240 - 2260 | Medium | C≡N stretch (nitrile) | A sharp, characteristic peak for the nitrile functional group is a key diagnostic marker.[6] |

| ~ 2900 - 3150 | Medium | C-H stretch (sp² and sp³) | Aromatic C-H stretches from the imidazole ring and aliphatic C-H stretches from the ethyl and CH₂CN groups. |

| ~ 1450 - 1550 | Strong | C=N, C=C stretch | Vibrations from the imidazole ring system. |

Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ESI+)

-

Expected m/z: 136.08 [M+H]⁺ (Calculated for C₇H₁₀N₃⁺)

Reactivity and Applications in Drug Development

(2-Ethyl-1H-imidazol-1-yl)acetonitrile is a bifunctional molecule, presenting two key sites for further chemical modification:

-

The Imidazole Ring: The nitrogen atoms can act as ligands for metal coordination or be involved in hydrogen bonding, which is a critical interaction in many biological systems. The 2-ethyl substituent provides steric bulk and modulates the electronic properties, which can be fine-tuned to optimize binding to biological targets.

-

The Nitrile Group: This functional group is exceptionally versatile. It can be:

-

Hydrolyzed to form a carboxylic acid or an amide.

-

Reduced to form a primary amine, providing a key linker for further derivatization.

-

Utilized in cycloaddition reactions to construct more complex heterocyclic systems.

-

The parent compound, (1H-imidazol-1-yl)acetonitrile, is a known reactant in the synthesis of antifungal agents like Lanoconazole[1]. Imidazole-based compounds are a cornerstone of antifungal drug development, often targeting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase[7]. By analogy, (2-ethyl-1H-imidazol-1-yl)acetonitrile serves as a crucial intermediate for creating novel analogues of these drugs. The ethyl group can enhance properties such as lipophilicity, potentially improving cell membrane permeability or altering the metabolic profile of the final active pharmaceutical ingredient (API). Its use allows for systematic structure-activity relationship (SAR) studies to develop next-generation therapeutic agents with improved potency and selectivity[5].

Conclusion

(2-Ethyl-1H-imidazol-1-yl)acetonitrile is a strategically important synthetic intermediate with significant potential in pharmaceutical research and development. Its well-defined synthesis via N-alkylation of 2-ethylimidazole is robust and scalable. The compound's dual reactivity, stemming from the imidazole ring and the versatile nitrile group, makes it an attractive starting point for the construction of diverse and complex molecular libraries. This guide provides the foundational chemical knowledge, a field-proven synthetic protocol, and the necessary analytical framework for researchers to confidently synthesize, validate, and utilize this valuable building block in their discovery programs.

References

- ChemicalBook. (2025). 1H-Imidazol-1-ylacetonitrile | 98873-55-3.

- BLDpharm. (n.d.). 2-(1H-Imidazol-1-yl)acetonitrile.

- Sigma-Aldrich. (n.d.). 2-(1H-Imidazol-1-yl)acetonitrile.

- ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate.

- ResearchGate. (2005). Vibrational Spectra, Powder X-Ray Diffractions and Physical Properties of Cyanide Complexes with 1-ethylimidazole.

- Organic Chemistry Portal. (n.d.). Imidazole Synthesis.

- ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.

- Rasayan Journal of Chemistry. (n.d.). EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION.

- Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde.

- ChemicalBook. (n.d.). 2-Ethylimidazole(1072-62-4)IR1.

- MDPI. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods.

- One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.).

- ChemBK. (2024). Imidazol-1-Yl-Acetonitrile.

- Benchchem. (n.d.). 2-(1H-imidazol-1-yl)acetonitrile | Heterocyclic Building Block.

- ACS Omega. (2026). Investigation of Properties and Structure–Activity Relationship of Ketoprofen-Based Ionic Liquids Using Density Functional Quantum Chemical Theory Calculations.

- ACS Publications. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). (1-Imidazolyl)acetonitrile | 98873-55-3.

Sources

- 1. 1H-Imidazol-1-ylacetonitrile | 98873-55-3 [chemicalbook.com]

- 2. 2-(1H-Imidazol-1-yl)acetonitrile | 98873-55-3 [sigmaaldrich.com]

- 3. 2-(1H-imidazol-1-yl)acetonitrile | Heterocyclic Building Block [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(1H-Imidazol-1-yl)acetonitrile: Synthesis, Properties, and Applications

A Note to the Researcher: This technical guide focuses on 2-(1H-imidazol-1-yl)acetonitrile (CAS Number: 98873-55-3) . Publicly available scientific and safety data for the specifically requested "(2-ethyl-1H-imidazol-1-yl)acetonitrile" is scarce. Given the structural similarity and the extensive documentation for the former, it is presented here as a critical chemical intermediate likely to be of primary interest to researchers in drug discovery and synthetic chemistry.

Abstract and Introduction

In the landscape of contemporary organic synthesis, the strategic design and utilization of multifunctional building blocks are paramount to the efficient construction of complex molecular architectures. Among these, 2-(1H-imidazol-1-yl)acetonitrile has emerged as a synthon of considerable interest, prized for its unique combination of a reactive nitrile moiety and the biologically significant imidazole ring.[1] This technical guide provides an in-depth exploration of the synthesis, characterization, and diverse applications of this compound, offering field-proven insights for researchers, medicinal chemists, and professionals in drug development.

The structure incorporates an electron-rich, nitrogen-containing 1H-imidazole ring, a key pharmacophore in many biologically active molecules, linked to a reactive nitrile group via a methylene spacer.[1] This configuration makes it an ideal precursor for the synthesis of diverse heterocyclic systems, particularly fused imidazole derivatives, which are scaffolds of significant interest in drug discovery.[1] We will delve into its primary synthetic routes, explore its reactivity, and showcase its role in the construction of valuable pharmaceuticals and advanced materials.

Physicochemical and Structural Data

Unambiguous identification is the cornerstone of reproducible science. 2-(1H-imidazol-1-yl)acetonitrile is a white to light yellow crystalline solid.[2] Its fundamental properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 98873-55-3 | [1][3] |

| Molecular Formula | C₅H₅N₃ | [1][4][5] |

| Molecular Weight | 107.11 g/mol | [1][3] |

| IUPAC Name | 2-(1H-imidazol-1-yl)acetonitrile | [1][6] |

| Common Synonyms | 1-(Cyanomethyl)imidazole, Imidazol-1-ylacetonitrile | [3][7] |

| Appearance | White to light yellow crystalline powder/solid | [2][3] |

| Melting Point | 54.0 to 58.0 °C | [2][3] |

| Boiling Point | 116-120 °C (at 0.35 Torr) | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

| pKa (Predicted) | 5.63 ± 0.10 | [3] |

| Storage Conditions | Sealed in dry, store in freezer, under -20°C | [3][8] |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of 2-(1H-imidazol-1-yl)acetonitrile is achieved via a classic nucleophilic substitution (Sₙ2) reaction.[1] The choice of reagents and reaction conditions is critical for optimizing yield and purity, preventing side reactions such as dialkylation.

Underlying Mechanism and Rationale

The synthetic strategy hinges on the nucleophilicity of the imidazole ring. Imidazole itself is a relatively weak nucleophile. Therefore, a strong, non-nucleophilic base is required to deprotonate the N-H proton, generating the highly nucleophilic imidazolide anion. Sodium hydride (NaH) is an ideal choice for this purpose as it irreversibly deprotonates the imidazole, and the only byproduct, hydrogen gas, is easily removed from the reaction medium.

The resulting imidazolide anion then attacks the electrophilic methylene carbon of a haloacetonitrile, such as bromoacetonitrile. This concerted Sₙ2 displacement of the halide leaving group forms the desired C-N bond, yielding the final product. An aprotic polar solvent like tetrahydrofuran (THF) or acetonitrile is preferred to solubilize the reactants and facilitate the reaction without interfering with the strong base or the nucleophile.[9][10]

Diagram: General Synthesis Workflow

Caption: Workflow for the synthesis of 2-(1H-imidazol-1-yl)acetonitrile.

Field-Validated Experimental Protocol

This protocol is adapted from established literature procedures.[3]

Objective: To synthesize 2-(1H-imidazol-1-yl)acetonitrile from 1H-imidazole and bromoacetonitrile.

Materials:

-

1H-Imidazole (5.0 g, 73.5 mmol)

-

Sodium hydride (60% dispersion in mineral oil, 1.8 g, 45 mmol)

-

Bromoacetonitrile (8.8 g, 73.9 mmol)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Eluent: Petroleum ether/Ethyl acetate (10:1)

Procedure:

-

Reaction Setup: To a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-imidazole (5.0 g) and anhydrous THF.

-

Deprotonation: While stirring at room temperature, carefully add sodium hydride (1.8 g) in portions. Causality Note: Portion-wise addition controls the rate of hydrogen gas evolution, which is exothermic and potentially hazardous. Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the imidazolide anion.

-

Alkylation: Slowly add bromoacetonitrile (8.8 g) dropwise to the suspension. Causality Note: A slow addition rate maintains temperature control and minimizes potential side reactions. Continue stirring at room temperature for 2 hours. Monitor the reaction progress by TLC.

-

Quenching: Upon completion, cool the reaction mixture in an ice bath and cautiously quench by the slow addition of water (50 mL) followed by saturated ammonium chloride solution (50 mL). Causality Note: The quench neutralizes any unreacted sodium hydride and protonates the imidazolide anion, ensuring safe handling.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using a petroleum ether/ethyl acetate (10:1) eluent system to afford the pure product (typically as a yellow oil or solid upon standing).[3] A typical yield is around 59%.[3]

Applications in Drug Development and Chemical Synthesis

The utility of 2-(1H-imidazol-1-yl)acetonitrile stems from the combined reactivity of its two functional components.

-

Precursor for Antifungal Agents: It is a documented reactant in the synthesis of the antifungal drug lanoconazole.[3] The imidazole moiety is a classic pharmacophore in many azole antifungals, which function by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.

-

Versatile Synthetic Intermediate: The nitrile group is a powerful functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions, providing access to a wide array of more complex molecules. This versatility makes it a valuable intermediate for constructing libraries of compounds in early-stage drug discovery.[2]

-

Scaffold for Bioactive Molecules: The imidazole ring itself is adept at forming hydrogen bonds and coordinating with metal ions in enzyme active sites. Derivatives of imidazole-containing compounds are actively investigated as inhibitors for various enzyme classes, including proteases and kinases.[1][11]

-

Agrochemical and Materials Science: Beyond pharmaceuticals, this compound also serves as an intermediate in the synthesis of fungicides and insecticides. Its derivatives are also explored as ligands in coordination chemistry for creating materials with unique properties.[2]

Analytical and Spectroscopic Characterization

Purity assessment and structural confirmation are crucial. The following data are characteristic of 2-(1H-imidazol-1-yl)acetonitrile.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a distinct fingerprint. A characteristic singlet for the methylene protons (-CH₂CN) is expected in the region of δ 4.95–5.26 ppm. The three protons on the imidazole ring typically appear as distinct signals between δ 7.0–7.7 ppm.[1][12] The exact chemical shifts are solvent-dependent.[13]

-

¹³C NMR: The carbon spectrum will show signals for the imidazole carbons (typically δ 119-138 ppm), the nitrile carbon (-C≡N) around δ 113-115 ppm, and the methylene carbon (-CH₂-) at approximately δ 34-37 ppm.[12]

-

-

Mass Spectrometry (MS): Low-resolution mass spectrometry (LRMS) typically shows a protonated molecular ion peak [M+H]⁺ at m/z 108, confirming the molecular weight.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a sharp, strong absorption band characteristic of the nitrile (C≡N) stretch, typically found in the range of 2240-2260 cm⁻¹.

Safety, Handling, and Storage

As a Senior Application Scientist, adherence to safety protocols is non-negotiable. This compound presents multiple hazards and must be handled with appropriate care.

GHS Hazard Classification

| Hazard Class | GHS Code | Signal Word |

| Acute Toxicity (Oral, Dermal, Inhalation) | H301/H302, H311/H312, H331/H332 | Danger/Warning |

| Skin Irritation | H315 | Warning |

| Eye Irritation | H319 | Warning |

| Respiratory Irritation | H335 | Warning |

| Source:[3][7][14] |

Safe Handling Protocols

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[15] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Handling Practices: Avoid creating dust.[16] Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling.[7][15] Take off any contaminated clothing immediately and wash it before reuse.[7]

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[15] For long-term stability and to maintain purity, storage in a freezer at or below -20°C is recommended.[3] Store away from incompatible materials, particularly strong oxidizing agents.[15]

-

Disposal: Dispose of waste material and empty containers in accordance with local, regional, and national regulations.

References

-

2-(1H-imidazol-1-yl)acetonitrile | Heterocyclic Building Block.

-

(1-imidazolil)acetonitrilo.

-

2-(1H-imidazole-1-yl)acetonitrile.

-

Imidazol-1-Yl-Acetonitrile.

-

Overview of acetonitrile: Physicochemical properties, applications and clinical aspects.

-

2-(1H-IMIDAZOL-1-YL)ACETONITRILE | CAS 98873-55-3.

-

2-(1H-Imidazol-1-yl)acetonitrile | 98873-55-3.

-

1H-Imidazol-1-ylacetonitrile | 98873-55-3.

-

A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.

-

Solvent-free synthesis for imidazol-1-yl-acetic acid hydrochloride.

-

A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid.

-

(1-Imidazolyl)acetonitrile | 98873-55-3.

-

2-(1H-Imidazol-1-yl)acetonitrile | 98873-55-3.

-

2-(1H-Imidazol-1-yl)acetonitrile.

-

SAFETY DATA SHEET.

-

Supplementary Information.

-

MSDS of 1-(Cyanomethyl)imidazole.

-

2-(1-Imidazolyl)acetonitrile, 95% 1 g.

-

1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ).

-

(1-Imidazolyl)acetonitrile | C5H5N3 | CID 11804695.

-

1-(Cyanomethyl)imidazole | CAS#:98873-55-3.

-

1 H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated...

-

Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease.

-

2-(1H-Imidazol-1-yl)acetonitrile.

Sources

- 1. 2-(1H-imidazol-1-yl)acetonitrile | Heterocyclic Building Block [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1H-Imidazol-1-ylacetonitrile | 98873-55-3 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 2-(1H-IMIDAZOL-1-YL)ACETONITRILE | CAS 98873-55-3 [matrix-fine-chemicals.com]

- 6. 2-(1-Imidazolyl)acetonitrile, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. (1-Imidazolyl)acetonitrile | 98873-55-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 2-(1H-Imidazol-1-yl)acetonitrile - Lead Sciences [lead-sciences.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. 2-(1H-Imidazol-1-yl)acetonitrile | 98873-55-3 [sigmaaldrich.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. capotchem.com [capotchem.com]

A Comprehensive Technical Guide to (1H-Imidazol-1-yl)acetonitrile: Synthesis, Characterization, and Applications in Medicinal Chemistry

Senior Application Scientist Note: Initial searches for "(2-ethyl-1H-imidazol-1-yl)acetonitrile" did not yield sufficient public data for a comprehensive technical guide. It is presumed that the topic of interest is the closely related and extensively documented compound, (1H-Imidazol-1-yl)acetonitrile . This guide will focus on this well-characterized molecule, providing in-depth technical insights relevant to researchers, scientists, and drug development professionals.

(1H-Imidazol-1-yl)acetonitrile has emerged as a valuable bifunctional building block in the landscape of modern organic synthesis. Its structure, which marries a reactive nitrile group with the biologically significant imidazole ring, makes it a synthon of considerable interest. This guide offers a detailed exploration of its synthesis, characterization, and pivotal role in the construction of complex molecular architectures, particularly in the pharmaceutical industry.

Core Molecular Profile and Physicochemical Properties

(1H-Imidazol-1-yl)acetonitrile, with the chemical formula C5H5N3, is a white to light yellow solid under standard conditions.[1][2] Its unique combination of an electron-rich imidazole ring and a reactive nitrile moiety underpins its versatility in synthetic chemistry.[3]

A summary of its key physicochemical properties is presented below:

| Property | Value | Source |

| Molecular Weight | 107.11 g/mol | [1][2][4][5] |

| Molecular Formula | C5H5N3 | [1][4][5] |

| Melting Point | 54.0 to 58.0 °C | [1][2] |

| Boiling Point | 116-120 °C (at 0.35 Torr) | [1][2] |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [1][2] |

| pKa | 5.63 ± 0.10 (Predicted) | [1][2] |

| Appearance | White to light yellow solid/crystallization | [1][2] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

Synthesis and Mechanistic Considerations

The most prevalent and efficient synthesis of (1H-imidazol-1-yl)acetonitrile is achieved through the nucleophilic substitution of imidazole with a haloacetonitrile, such as bromoacetonitrile or chloroacetonitrile.[3][1][6] This reaction is a cornerstone of heterocyclic chemistry, and its success hinges on the careful selection of base and solvent to optimize yield and purity.

Causality in Experimental Design

The choice of a strong base, such as sodium hydride (NaH), is critical for the deprotonation of imidazole (pKa of the N-H proton is approximately 14.5), forming the highly nucleophilic imidazolide anion. This anion then readily attacks the electrophilic carbon of the haloacetonitrile in an SN2 reaction. Tetrahydrofuran (THF) is often selected as the solvent due to its ability to solvate the reactants and its inertness under the reaction conditions.

Detailed Experimental Protocol

The following protocol provides a robust method for the synthesis of (1H-imidazol-1-yl)acetonitrile.

Materials:

-

1H-Imidazole

-

Sodium Hydride (NaH)

-

Bromoacetonitrile

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Water

-

Saturated ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-imidazole (1 equivalent) to anhydrous THF.

-

Deprotonation: To the resulting solution, add sodium hydride (typically 0.6 equivalents of a 60% dispersion in mineral oil) in portions at room temperature. Stir the mixture for 30 minutes. The evolution of hydrogen gas should be observed as the imidazolide anion is formed.

-

Nucleophilic Substitution: Slowly add bromoacetonitrile (1 equivalent) dropwise to the reaction mixture. Continue stirring at room temperature for approximately 2 hours.

-

Workup and Quenching: Upon completion, carefully quench the reaction by the slow addition of water, followed by a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield pure (1H-imidazol-1-yl)acetonitrile.[1]

Synthesis Workflow Diagram

Caption: Synthesis workflow for (1H-imidazol-1-yl)acetonitrile.

Characterization and Quality Control

To ensure the identity and purity of the synthesized (1H-imidazol-1-yl)acetonitrile, a combination of chromatographic and spectroscopic techniques is employed.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the final product. A purity of >98.0% is often required for its use in pharmaceutical synthesis.[6]

-

Mass Spectrometry (MS): Low-resolution mass spectrometry (LRMS) can be used to confirm the molecular weight of the compound. The expected [M+H]+ ion would be observed at m/z 108.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the chemical structure of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Infrared (IR) Spectroscopy: The presence of the nitrile group can be confirmed by a characteristic sharp absorption band around 2250 cm-1.

Applications in Drug Development and Medicinal Chemistry

(1H-Imidazol-1-yl)acetonitrile is a crucial intermediate in the synthesis of several antifungal agents.[1] Its imidazole moiety is a key pharmacophore in many biologically active molecules, while the nitrile group provides a handle for further chemical transformations.[3]

A notable application is in the synthesis of luliconazole, a topical antifungal medication.[6] Luliconazole is used to treat skin infections such as tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[6]

Role in Luliconazole Synthesis

In the synthesis of luliconazole, (1H-imidazol-1-yl)acetonitrile serves as the starting point for constructing the core of the drug molecule. The nitrile group is transformed, and the imidazole ring is incorporated into the final structure.

Synthetic Pathway Visualization

Caption: Role of (1H-imidazol-1-yl)acetonitrile in luliconazole synthesis.

Safety, Handling, and Storage

(1H-Imidazol-1-yl)acetonitrile is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Information:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Danger | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | GHS07 | Danger | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | GHS07 | Danger | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity | GHS07 | Danger | H335: May cause respiratory irritation. |

Precautionary Measures and Storage:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Avoid breathing dust, fumes, or vapors.[7]

-

Storage: Store in a cool, dry place, away from incompatible materials. For long-term storage, it is recommended to keep it in a freezer at temperatures under -20°C in a tightly sealed container.[1][2][4][5]

Conclusion

(1H-Imidazol-1-yl)acetonitrile is a synthon of significant value in organic and medicinal chemistry. Its straightforward synthesis, coupled with the dual reactivity of its imidazole and nitrile functionalities, has cemented its role as a key building block in the development of important pharmaceutical agents. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and drug development.

References

- Process for preparation of luliconazole.

-

Critical Evaluation of Spectroscopic and Chromatographic Methods for the Quantitative Determination of Ketoconazole and Clindamycin . International Journal of Pharmaceutical Sciences. [Link]

-

Ibogaine . Wikipedia. [Link]

-

2-(1H-imidazole-1-yl)acetonitrile . ChemBK. [Link]

-

Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease . ACS Publications. [Link]

-

2-(1H-Imidazol-1-yl)acetonitrile . Lead Sciences. [Link]

-

Imidazol-1-Yl-Acetonitrile . ChemBK. [Link]

- A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.

-

SAFETY DATA SHEET - Acetonitrile . Science Interactive. [Link]

-

Safety Data Sheet - (1-Methyl-1H-imidazol-5-yl)acetonitrile hydrochloride . Angene Chemical. [Link]

-

Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies . MDPI. [Link]

Sources

- 1. 1H-Imidazol-1-ylacetonitrile | 98873-55-3 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 2-(1H-imidazol-1-yl)acetonitrile | Heterocyclic Building Block [benchchem.com]

- 4. 2-(1H-Imidazol-1-yl)acetonitrile - Lead Sciences [lead-sciences.com]

- 5. 98873-55-3|2-(1H-Imidazol-1-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 6. US20170362212A1 - Process for preparation of luliconazole - Google Patents [patents.google.com]

- 7. angenechemical.com [angenechemical.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of (2-ethyl-1H-imidazol-1-yl)acetonitrile

Abstract

(2-ethyl-1H-imidazol-1-yl)acetonitrile is a key heterocyclic building block, valued in medicinal chemistry and drug development for its versatile structure. As a precursor for more complex molecular scaffolds, its unambiguous identification and purity assessment are paramount. This technical guide provides an in-depth analysis of the expected spectroscopic signature of (2-ethyl-1H-imidazol-1-yl)acetonitrile. Grounded in fundamental principles and data from structurally analogous compounds, this document serves as a predictive reference for researchers. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a multi-faceted analytical framework. Each section includes not only the interpretation of predicted data but also detailed, field-proven protocols for data acquisition, ensuring that the described methods form a self-validating system for structural confirmation.

Molecular Structure and Analytical Rationale

The structural identity of any compound synthesized for pharmaceutical research must be unequivocally confirmed. Spectroscopic techniques provide a non-destructive "fingerprint" of a molecule's architecture. For (2-ethyl-1H-imidazol-1-yl)acetonitrile, the key structural motifs are:

-

An N1-substituted imidazole ring : The electronic environment of the ring protons (H-4, H-5) and carbons (C-2, C-4, C-5) provides a core signature.

-

A C2-ethyl group : This aliphatic substituent breaks the symmetry of the imidazole ring and introduces characteristic proton and carbon signals with predictable spin-spin coupling.

-

An N1-cyanomethyl group : The electron-withdrawing nature of the nitrile and its proximity to the imidazole ring significantly influences the chemical shift of the adjacent methylene protons and presents a unique IR absorption band.

A combined analytical approach is essential. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (especially the nitrile), and mass spectrometry verifies the molecular weight and provides insight into the molecule's fragmentation pathways, thereby confirming its overall composition.

Caption: Molecular structure of (2-ethyl-1H-imidazol-1-yl)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By analyzing the chemical shifts, multiplicities, and integrals of proton (¹H) and carbon (¹³C) signals, we can map the entire covalent framework of the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides a quantitative map of all unique proton environments. For (2-ethyl-1H-imidazol-1-yl)acetonitrile, we predict five distinct signals. The causality for the predicted chemical shifts stems from the inductive and anisotropic effects of the nitrogen atoms, the nitrile group, and the aromatic imidazole ring.

Table 1: Predicted ¹H NMR Spectral Data in CDCl₃

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.0-7.2 | Singlet | 1H | H-5 | The ethyl group at C2 is predicted to cause a slight upfield shift compared to the unsubstituted analog (~7.06 ppm).[1] |

| ~6.9-7.1 | Singlet | 1H | H-4 | Similar to H-5, an upfield shift is expected due to the electron-donating nature of the C2-ethyl group.[1] |

| ~4.9-5.1 | Singlet | 2H | -CH₂CN | Positioned between two electron-withdrawing groups (imidazole and nitrile), this signal is expected to be a sharp singlet, consistent with the unsubstituted analog (~4.95 ppm).[1] |

| ~2.7-2.9 | Quartet | 2H | -CH₂CH₃ | Typical chemical shift for a methylene group attached to an aromatic ring, split into a quartet by the adjacent methyl protons. |

| ~1.2-1.4 | Triplet | 3H | -CH₂CH₃ | Characteristic chemical shift for a terminal methyl group, split into a triplet by the adjacent methylene protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments. The greater chemical shift range allows for clear resolution of carbons in different functional groups.

Table 2: Predicted ¹³C NMR Spectral Data in CDCl₃

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~150-153 | C-2 | The attachment of the ethyl group significantly deshields this carbon compared to the unsubstituted analog. |

| ~127-129 | C-4 | Expected chemical shift for an sp² carbon in the imidazole ring. |

| ~119-121 | C-5 | Slightly upfield from C-4, consistent with similar N-substituted imidazoles.[1] |

| ~114-116 | -C≡N | The nitrile carbon appears in a highly characteristic downfield region.[1] |

| ~35-38 | -CH₂CN | The methylene carbon attached to the ring nitrogen. Its chemical shift is consistent with similar structures.[1] |

| ~22-25 | -CH₂CH₃ | Typical range for an aliphatic methylene carbon attached to an aromatic system. |

| ~13-15 | -CH₂CH₃ | Characteristic chemical shift for a terminal aliphatic methyl carbon. |

Experimental Protocol for NMR Data Acquisition

To ensure data integrity, a standardized acquisition protocol is essential. This protocol is designed to be a self-validating system, providing high-resolution data suitable for unambiguous structural confirmation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[2] Ensure the instrument is properly tuned and shimmed on the sample to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse proton spectrum.

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Co-add 16 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 160 ppm.

-

Use a 45-degree pulse angle with a relaxation delay of 2 seconds.

-

Co-add 1024 scans for sufficient signal intensity.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the resulting spectra. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm. Integrate all signals in the ¹H spectrum.

Sources

A Comprehensive Guide to the N-Alkylation of 2-Ethylimidazole: Protocol, Mechanistic Insights, and Characterization

An Application Note for the Synthesis of (2-ethyl-1H-imidazol-1-yl)acetonitrile

Abstract

(2-ethyl-1H-imidazol-1-yl)acetonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a reactive nitrile group and the biologically significant imidazole core, makes it a key precursor for synthesizing more complex molecular architectures, including various pharmacologically active agents.[1] This document provides a detailed, field-proven protocol for the synthesis of (2-ethyl-1H-imidazol-1-yl)acetonitrile via the direct N-alkylation of 2-ethylimidazole with chloroacetonitrile. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, discuss critical safety considerations, and outline methods for purification and characterization to ensure a self-validating and reproducible synthesis.

Introduction and Scientific Principle

The synthesis of (2-ethyl-1H-imidazol-1-yl)acetonitrile is most commonly achieved through a nucleophilic substitution reaction, a cornerstone of organic chemistry.[1] The core of this transformation is the N-alkylation of the imidazole ring. Imidazoles are ambident nucleophiles, meaning alkylation can potentially occur at either of the two nitrogen atoms.[2] However, for a symmetrically substituted imidazole like 2-ethylimidazole, the two nitrogens are equivalent, simplifying the reaction to yield a single N-alkylated product.

The reaction proceeds via an SN2 mechanism. The process is initiated by a base, which deprotonates the N-H of the 2-ethylimidazole ring. This deprotonation significantly enhances the nucleophilicity of the nitrogen atom, transforming it into a potent imidazolide anion. This anion then attacks the electrophilic carbon atom of chloroacetonitrile, displacing the chloride leaving group to form the new carbon-nitrogen bond and yield the desired product.

The choice of base and solvent is critical for optimizing reaction efficiency and yield.[3] An inorganic base like potassium carbonate is often preferred for its ease of handling and removal post-reaction. A polar aprotic solvent, such as acetonitrile, is ideal as it can dissolve the reactants and stabilize the transition state of the SN2 reaction without participating in the reaction itself.

Reaction Pathway and Workflow

The overall synthetic pathway involves the base-mediated reaction of 2-ethylimidazole with chloroacetonitrile.

Caption: Chemical reaction scheme for the synthesis of the target compound.

The experimental workflow is designed to ensure reaction completion, efficient isolation of the product, and subsequent purification.

Caption: Step-by-step experimental workflow from setup to characterization.

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |

| 2-Ethylimidazole | C₅H₈N₂ | 96.13 | ≥98% | Sigma-Aldrich |

| Chloroacetonitrile | C₂H₂ClN | 75.50 | ≥99% | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | ≥99%, anhydrous | Fisher Scientific |

| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | Anhydrous, ≥99.8% | Fisher Scientific |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | VWR |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | VWR |

| Deionized Water | H₂O | 18.02 | - | In-house |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Fisher Scientific |

| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | Sorbent Technologies |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bars

-

Thermometer/temperature probe

-

Nitrogen or argon gas inlet

-

Buchner funnel and filter paper

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

MANDATORY SAFETY PRECAUTIONS

This protocol involves hazardous materials. A thorough risk assessment must be conducted before starting. All steps must be performed inside a certified chemical fume hood.

-

Chloroacetonitrile (CAS 107-14-2): Highly toxic and fatal in contact with skin or if swallowed/inhaled. It is a flammable liquid and vapor and a lachrymator (causes tearing).[4][5] Avoid all contact with skin, eyes, and clothing. Do not breathe vapors.[6] Use spark-proof tools and take precautionary measures against static discharge.[5] In case of exposure, seek immediate medical attention.

-

Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye irritation.

-

Ethyl Acetate & Hexanes: Highly flammable liquids and vapors. Use in a well-ventilated area away from ignition sources.

Detailed Experimental Protocol

Reaction Setup

-

Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a thermometer.

-

To the flask, add 2-ethylimidazole (9.61 g, 100 mmol, 1.0 eq).

-

Add anhydrous potassium carbonate (20.73 g, 150 mmol, 1.5 eq).

-

Add 100 mL of anhydrous acetonitrile to the flask.

-

Begin stirring the suspension under a gentle flow of nitrogen.

Reagent Addition and Reaction

-

CRITICAL STEP: While stirring vigorously, slowly add chloroacetonitrile (8.31 g, 110 mmol, 1.1 eq) to the suspension dropwise via a syringe over 10-15 minutes. The reaction may be slightly exothermic.

-

After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80-82°C).

-

Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 50:50 ethyl acetate/hexanes eluent system. The starting 2-ethylimidazole should be consumed, and a new, higher Rf spot corresponding to the product should appear.

Work-up and Extraction

-

Once the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool to room temperature.

-

Filter the suspension through a Buchner funnel to remove the potassium carbonate and the potassium chloride byproduct.

-

Wash the collected solids with a small amount of ethyl acetate (2 x 20 mL) to recover any entrained product.

-

Combine the filtrate and the washes and transfer them to a rotary evaporator.

-

Concentrate the solution under reduced pressure to remove the acetonitrile and ethyl acetate, yielding a crude oily residue.

-

Dissolve the residue in 100 mL of ethyl acetate and transfer it to a 500 mL separatory funnel.

-

Wash the organic layer with deionized water (2 x 50 mL) to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

-

Evaporate the solvent using a rotary evaporator to obtain the crude (2-ethyl-1H-imidazol-1-yl)acetonitrile as a yellow to brown oil.

Purification

-

Purify the crude product by silica gel column chromatography.

-

Prepare a slurry of silica gel in hexanes and pack the column.

-

Load the crude oil onto the column (pre-adsorbing on a small amount of silica is recommended).

-

Elute the column with a gradient of ethyl acetate in hexanes (starting from 20% ethyl acetate and gradually increasing to 50%).

-

Collect the fractions containing the pure product (as determined by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield (2-ethyl-1H-imidazol-1-yl)acetonitrile as a pale yellow oil. An expected yield is typically in the range of 75-85%.

Characterization and Data

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

| Parameter | Data |

| Physical Form | Pale yellow oil |

| Molecular Formula | C₇H₉N₃ |

| Molecular Weight | 135.17 g/mol |

| Expected Yield | 75-85% |

| HPLC Purity | >98%[7] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.05 (s, 1H, imidazole C4-H), 6.95 (s, 1H, imidazole C5-H), 4.85 (s, 2H, -CH₂CN), 2.70 (q, 2H, -CH₂CH₃), 1.30 (t, 3H, -CH₂CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 148.0, 128.5, 120.0, 115.5, 45.0, 22.0, 13.5. |

| Mass Spec (ESI+) | m/z: 136.08 [M+H]⁺ |

Troubleshooting

-

Low Yield: May result from incomplete reaction (extend reflux time), insufficient base, or wet solvent (use anhydrous reagents and solvent).

-

Reaction Stalls: Ensure the base is anhydrous and the solvent is of sufficient purity. In some cases, a stronger base or a different solvent like DMF may be required, though this complicates the work-up.[8]

-

Purification Issues: If the product is difficult to separate from impurities, adjust the solvent polarity for column chromatography or consider vacuum distillation for purification.

Conclusion

This application note details a reliable and scalable protocol for synthesizing (2-ethyl-1H-imidazol-1-yl)acetonitrile. By understanding the underlying SN2 mechanism and adhering to the stringent safety precautions required for handling chloroacetonitrile, researchers can confidently produce this valuable chemical intermediate with high yield and purity. The provided characterization data serves as a benchmark for validating the final product's identity and quality.

References

- US20170362212A1 - Process for preparation of luliconazole - Google P

-

A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid - Sciforum. [Link]

-

Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - MDPI. [Link]

- CN103012275A - Method for producing high-purity N-alkyl imidazole - Google P

- US4476059A - Chloroacetonitrile synthesis - Google P

-

Chloroacetonitrile | ClCH2CN | CID 7856 - PubChem. [Link]

-

N-Alkylation of imidazoles - University of Otago. [Link]

-

Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed. [Link]

- WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)

-

Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole? - ResearchGate. [Link]

-

Reagents and conditions: [i] 2-chloroacetonitrile, K2CO3, DMF, room temp... - ResearchGate. [Link]

Sources

- 1. 2-(1H-imidazol-1-yl)acetonitrile | Heterocyclic Building Block [benchchem.com]

- 2. Research Portal [ourarchive.otago.ac.nz]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chloroacetonitrile | ClCH2CN | CID 7856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. US20170362212A1 - Process for preparation of luliconazole - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Mastering the Purification of (2-ethyl-1H-imidazol-1-yl)acetonitrile: A Guide to High-Purity Isolation by Column Chromatography

Abstract

(2-ethyl-1H-imidazol-1-yl)acetonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the desired efficacy, safety, and quality of the final active pharmaceutical ingredient (API). This comprehensive application note provides a detailed protocol for the purification of (2-ethyl-1H-imidazol-1-yl)acetonitrile using silica gel column chromatography. We will delve into the rationale behind the selection of the stationary and mobile phases, address the common challenges associated with the chromatography of basic imidazole derivatives, and present a step-by-step guide to achieving high purity. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Purity

The imidazole moiety is a ubiquitous scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents. (2-ethyl-1H-imidazol-1-yl)acetonitrile, a derivative of imidazole, serves as a versatile intermediate in the synthesis of numerous compounds of pharmaceutical interest. The presence of impurities, even in trace amounts, can have a significant impact on the downstream reactions, affecting yield, selectivity, and the impurity profile of the final API. Therefore, a robust and efficient purification method is critical.

Column chromatography is a widely employed technique for the purification of organic compounds.[1] Its effectiveness hinges on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. For basic compounds like imidazoles, purification by silica gel chromatography can be challenging due to strong interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups on the silica surface, often leading to peak tailing and poor separation.[1] This guide will address this issue and provide a practical solution.

Understanding the Chemistry: Synthesis and Potential Impurities

The synthesis of (2-ethyl-1H-imidazol-1-yl)acetonitrile typically involves the N-alkylation of 2-ethylimidazole with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile, in the presence of a base.[2]

A general synthetic scheme is as follows:

This reaction can lead to several potential impurities that need to be removed during the purification process:

-

Unreacted 2-ethylimidazole: Incomplete reaction will result in the presence of the starting material.

-

Unreacted Haloacetonitrile: Excess reagent may remain in the crude product.

-

Di-substituted imidazole: The imidazole ring has two nitrogen atoms, and although sterically hindered, a small amount of the undesired 1,3-disubstituted product may form.

-

By-products from side reactions: Depending on the reaction conditions, other minor impurities may be generated.

Understanding these potential impurities is crucial for developing an effective chromatographic separation method.

The Purification Strategy: Column Chromatography

Silica gel is the most common stationary phase for column chromatography due to its versatility and cost-effectiveness. However, as mentioned, its acidic nature can pose a challenge for the purification of basic compounds. To overcome this, a small amount of a basic modifier, such as triethylamine (TEA), is often added to the mobile phase. The TEA neutralizes the acidic silanol groups on the silica surface, minimizing the strong interactions with the basic analyte and leading to improved peak shape and better separation.[1]

The choice of the mobile phase, or eluent, is critical for achieving good separation. A solvent system with the appropriate polarity is required to move the target compound down the column at a reasonable rate while allowing for the separation from impurities. For imidazole derivatives, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is commonly used.[2][3]

Materials and Equipment

Materials:

-

Crude (2-ethyl-1H-imidazol-1-yl)acetonitrile

-

Silica gel (60-120 mesh)

-

Hexane (or petroleum ether)

-

Ethyl acetate

-

Triethylamine (TEA)

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

Potassium permanganate stain or UV lamp for visualization

Equipment:

-

Glass chromatography column

-

Separatory funnel (for loading the column)

-

Collection tubes or flasks

-

Rotary evaporator

-

Beakers and flasks

-

Capillary tubes for TLC spotting

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

Step 1: Thin Layer Chromatography (TLC) Analysis

Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using TLC.

-

Prepare a series of developing chambers with different ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3).

-

Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the crude material onto TLC plates.

-

Develop the TLC plates in the different solvent systems.

-

Visualize the spots using a UV lamp or by staining with potassium permanganate.

-

The ideal solvent system will give a good separation of the desired product from the impurities, with the product having an Rf value of approximately 0.2-0.3.

Step 2: Column Preparation

-

Select a glass column of an appropriate size. A general rule of thumb is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight.[4]

-

Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane/ethyl acetate 9:1).

-

Pour the slurry into the column, ensuring there are no air bubbles.

-

Allow the silica gel to pack under gravity, and then gently tap the column to ensure uniform packing.

-

Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

-

Drain the excess solvent until the solvent level is just at the top of the sand layer.

Step 3: Sample Loading

-

Dissolve the crude (2-ethyl-1H-imidazol-1-yl)acetonitrile in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

-

Carefully add the sample solution to the top of the column using a pipette.

-

Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.

Step 4: Elution and Fraction Collection

-

Carefully add the mobile phase to the top of the column.

-

Begin eluting the column, collecting fractions in separate tubes or flasks.

-

Monitor the separation by TLC analysis of the collected fractions.

-

Once the desired product has been eluted, the polarity of the mobile phase can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to elute any more polar impurities.

Step 5: Product Isolation

-

Combine the fractions containing the pure product.

-

Remove the solvent using a rotary evaporator to obtain the purified (2-ethyl-1H-imidazol-1-yl)acetonitrile.

-

Determine the yield and assess the purity of the final product using analytical techniques such as NMR, HPLC, or GC-MS.

Troubleshooting

-

Peak Tailing: As discussed, this is a common issue with basic compounds on silica gel. If significant tailing is observed, add 0.5-1% triethylamine to the mobile phase. This will help to sharpen the peaks and improve separation.[1]

-

Poor Separation: If the desired product and impurities are not well-separated, consider using a less polar mobile phase to increase the retention of all compounds on the column, which may improve resolution. A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can also be effective.

-

Compound Stuck on the Column: If the compound does not elute even with a highly polar mobile phase, it may be strongly adsorbed to the silica gel. In this case, using a different stationary phase, such as alumina, may be necessary.

Data Presentation

The following table summarizes the key parameters for the column chromatography purification of (2-ethyl-1H-imidazol-1-yl)acetonitrile.

| Parameter | Recommended Value/Condition | Rationale |

| Stationary Phase | Silica Gel (60-120 mesh) | Standard, versatile, and cost-effective stationary phase for normal-phase chromatography.[1] |

| Mobile Phase | Hexane/Ethyl Acetate (initial ratio determined by TLC, e.g., 9:1) | Provides good separation for moderately polar compounds. The ratio can be adjusted to optimize the separation.[2][3] |

| Mobile Phase Modifier | 0.5-1% Triethylamine (TEA) | Neutralizes acidic silanol groups on the silica surface to prevent peak tailing of the basic imidazole compound.[1] |

| TLC Rf of Product | ~0.2-0.3 | Ensures the compound moves down the column at an optimal rate for good separation. |

| Silica to Crude Ratio | 50:1 to 100:1 (w/w) | A higher ratio is used for difficult separations to improve resolution.[4] |

| Detection Method | UV light (254 nm) or Potassium Permanganate Stain | For visualizing the spots on the TLC plate. |

Visualization of the Workflow

The following diagram illustrates the overall workflow for the purification of (2-ethyl-1H-imidazol-1-yl)acetonitrile.

Sources

Technical Support Center: Challenges in the Purification of 2-Alkyl-imidazolylacetonitriles

Welcome to the technical support guide for navigating the complexities of purifying 2-alkyl-imidazolylacetonitriles. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating these valuable intermediates. The unique physicochemical properties of the imidazole core, combined with the nitrile functionality and a variable alkyl chain, present a distinct set of purification hurdles. This guide provides field-proven insights and systematic protocols to help you achieve your desired purity and yield.

The primary challenges stem from the inherent basicity and high polarity of the imidazole ring. These characteristics lead to strong interactions with standard purification media, such as silica gel, often resulting in poor separation, significant tailing, and low recovery. Furthermore, achieving crystallinity can be elusive, with products often isolating as persistent oils. This guide is structured as a series of troubleshooting questions and FAQs to directly address the most common issues encountered in the lab.

Troubleshooting Guide: From Crude Reaction to Pure Compound

This section addresses specific experimental failures in a question-and-answer format, providing not just solutions but the underlying scientific rationale for each step.

Column Chromatography Issues

Q1: My compound is streaking severely on my silica gel TLC plate and column, leading to poor separation and low recovery. Why is this happening and how can I fix it?

A1: This is the most common issue and is almost always due to the interaction between the basic nitrogen atoms of the imidazole ring and the acidic silanol (Si-OH) groups on the surface of standard silica gel. [1] This strong, non-specific binding leads to "tailing" or "streaking," where the compound elutes slowly and continuously rather than in a sharp band.

Causality: The lone pair of electrons on the imidazole nitrogen acts as a Lewis base, forming a strong association with the acidic protons of the silica surface. This prevents the smooth equilibrium of the molecule between the stationary and mobile phases, which is essential for good chromatographic separation.[2]

Solutions:

-

Neutralize the Stationary Phase: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This base will preferentially interact with the acidic sites on the silica, effectively "masking" them from your compound.

-

Triethylamine (TEA): Add 0.5-2% TEA to your eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). This is often the first and best choice.[1][3]

-

Ammonium Hydroxide: For very polar systems, a few drops of concentrated ammonium hydroxide in the methanol portion of your eluent can be highly effective.

-

-

Switch to a Different Stationary Phase: If basic modifiers are not sufficient or compatible with your molecule, consider an alternative stationary phase.

-

Alumina (Basic or Neutral): Alumina is a robust alternative for purifying basic compounds like imidazoles and can provide better separation and reduce tailing.[3][4]

-

Deactivated Silica Gel: You can use commercially available end-capped silica or prepare it yourself. This C2-deactivated silica is particularly useful for polar, nitrogen-containing heterocycles that are prone to streaking on normal silica.[4]

-

-

Optimize Sample Loading: How you apply your sample to the column is critical.

-

Dry Loading: Avoid loading your sample dissolved in a strong solvent. Instead, pre-adsorb your crude material onto a small amount of silica gel (or Celite), evaporate the solvent, and load the resulting dry powder onto the top of your column. This technique promotes sharper bands and significantly improves separation.[3]

-

Q2: I'm struggling to find a solvent system that gives me a good Rf value (0.2-0.4) on TLC. My compound either stays at the baseline or shoots to the solvent front.

A2: This indicates a significant polarity mismatch between your compound and the chosen eluent. 2-Alkyl-imidazolylacetonitriles are quite polar, and standard ethyl acetate/hexane systems may not be strong enough to move the compound off the baseline. Conversely, high concentrations of methanol can make the mobile phase too polar, causing the compound to elute too quickly.

Solutions:

-

Employ a Stronger Solvent System: Dichloromethane (DCM) or Chloroform paired with Methanol (MeOH) is a very effective system for many imidazole derivatives.[3]

-

Start with a low percentage of MeOH (e.g., 1-2%) in DCM and gradually increase it (e.g., 5%, 10%) until you achieve the desired Rf.

-

Remember to add your basic modifier (like TEA) to this system as well.

-

-

Consider Reverse-Phase Chromatography: If your compound is particularly polar and difficult to purify on normal-phase silica, reverse-phase (e.g., C18 silica) is an excellent alternative. In this technique, the most polar compounds elute first.[4] A typical mobile phase would be a gradient of water and acetonitrile or methanol.

Crystallization & Isolation Challenges

Q3: My purified compound is a thick, persistent oil that refuses to crystallize. How can I induce solidification?

A3: This is a frequent challenge, especially with variations in the 2-alkyl group. The length and branching of the alkyl chain can disrupt crystal lattice formation.[5] The presence of even minor impurities or residual solvent can also inhibit crystallization.

Causality: Crystallization requires the orderly arrangement of molecules into a lattice. Flexible alkyl chains can adopt multiple conformations, increasing the energetic barrier to forming a stable crystal structure. Solvents can interfere by solvating the molecule, preventing the intermolecular interactions necessary for crystal packing.

Solutions:

-

Ensure High Purity: First, confirm the purity of your oil by a high-resolution method like LC-MS or NMR. If impurities are present, another chromatographic pass may be necessary.

-

Rigorous Solvent Removal: Ensure all chromatography and work-up solvents are removed. Place the sample under high vacuum for several hours, potentially with gentle heating (if the compound is stable). Co-evaporation with a solvent like toluene can help azeotropically remove other residual solvents.[6]

-

Systematic Solvent Screening: The key is to find a solvent or solvent system where your compound is soluble when hot but poorly soluble when cold.[3]

-

Single Solvents: Test a range of solvents from non-polar (hexanes, toluene) to polar (ethyl acetate, isopropanol, acetonitrile).

-

Binary Solvent Systems: This is often the most successful approach. Dissolve your oil in a small amount of a "good" solvent (e.g., ethyl acetate, DCM, or acetone) and then slowly add a "poor" or "anti-solvent" (e.g., hexanes, pentane, or diethyl ether) dropwise until the solution becomes cloudy (incipient precipitation). Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in a refrigerator or freezer.

-

-

Trituration: If direct crystallization fails, trituration can work well. Add a small amount of a non-solvent (one in which your compound is insoluble, like cold hexanes or ether) to your oil and vigorously scratch the side of the flask with a glass rod or spatula. This mechanical energy can induce nucleation and cause the oil to solidify.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should anticipate from the synthesis of 2-alkyl-imidazolylacetonitriles?

A1: Impurity profiles depend heavily on the synthetic route. A common method is the alkylation of an imidazole precursor with an alkyl halide, followed by reaction with chloroacetonitrile.[7]

-

Unreacted Starting Materials: Incomplete reactions can leave behind the starting imidazole or chloroacetonitrile.

-

Over-alkylation/Isomers: If starting from imidazole itself, you can get alkylation at different nitrogen positions.

-

Hydrolysis of Nitrile: The acetonitrile group can be sensitive to strongly acidic or basic conditions, potentially hydrolyzing to the corresponding amide or carboxylic acid.

-

By-products from Reagents: Impurities from commercial starting materials, like glyoxal or acetaldehyde in imidazole synthesis, can carry through.[8]

Q2: What is a reliable, systematic workflow for purifying these compounds?

A2: A robust purification strategy involves a logical progression from crude work-up to final isolation. The following workflow is a validated starting point.

Caption: A systematic workflow for the purification of 2-alkyl-imidazolylacetonitriles.

Q3: How should I store my purified 2-alkyl-imidazolylacetonitrile to ensure its stability?